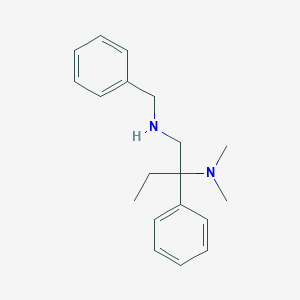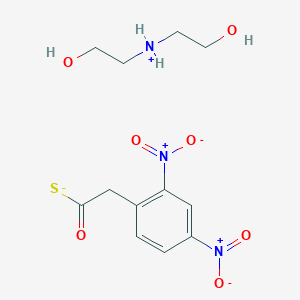
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate, also known as BDT, is a compound that has been widely used in scientific research. It is a salt that is commonly used in the synthesis of organic compounds and has been used in various scientific studies due to its unique properties.
作用机制
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is a thiol-reactive compound that can react with cysteine residues in proteins. It has been shown to inhibit the activity of several enzymes, including caspases and protein tyrosine phosphatases. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can also react with glutathione, a key antioxidant in cells, and can deplete cellular glutathione levels.
生化和生理效应
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, and has been shown to have anti-tumor properties. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can also induce oxidative stress and can cause DNA damage in cells. In addition, Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been shown to have neurotoxic effects in vitro.
实验室实验的优点和局限性
One of the advantages of using Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate in lab experiments is its high yield in synthesis. It is also a relatively stable compound, making it easy to handle in experiments. However, one of the limitations of using Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is its reactivity with thiol-containing compounds, which can lead to non-specific effects in experiments.
未来方向
There are several future directions for research related to Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate. One area of research is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another area of research is to explore its potential as an anti-cancer agent and to investigate its effects on cancer cells in vivo. In addition, there is a need to develop more specific thiol-reactive compounds that can be used in experiments without causing non-specific effects.
Conclusion
In conclusion, Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is a compound that has been widely used in scientific research due to its unique properties. It is a thiol-reactive compound that can react with cysteine residues in proteins and has been used in various studies related to biochemistry, pharmacology, and toxicology. While it has several advantages in lab experiments, it also has limitations due to its reactivity with thiol-containing compounds. There are several future directions for research related to Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate, including investigating its mechanism of action and exploring its potential as an anti-cancer agent.
合成方法
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can be synthesized by reacting 2,4-dinitrophenyl ethanethiol with bis(2-hydroxyethyl)amine. The reaction takes place in an aqueous solution and the resulting product is a white crystalline solid. The yield of the reaction is high, making it an efficient method for synthesizing Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate.
科学研究应用
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of organic compounds and has been used in various studies related to biochemistry, pharmacology, and toxicology. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been used as a spectroscopic probe to study protein-ligand interactions, and has been used in studies related to enzyme kinetics.
属性
CAS 编号 |
105892-21-5 |
|---|---|
产品名称 |
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate |
分子式 |
C12H17N3O7S |
分子量 |
363.35 g/mol |
IUPAC 名称 |
bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate |
InChI |
InChI=1S/C8H6N2O5S.C4H11NO2/c11-8(16)3-5-1-2-6(9(12)13)4-7(5)10(14)15;6-3-1-5-2-4-7/h1-2,4H,3H2,(H,11,16);5-7H,1-4H2 |
InChI 键 |
GPYBLXMDNWNDNB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)[S-].C(CO)[NH2+]CCO |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)[S-].C(CO)[NH2+]CCO |
同义词 |
2-(2,4-dinitrophenyl)sulfanylacetic acid, 2-(2-hydroxyethylamino)ethan ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
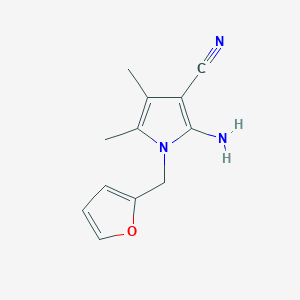
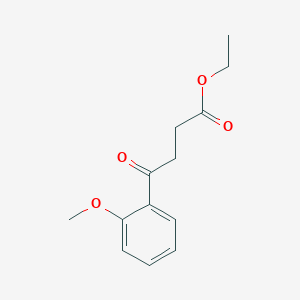
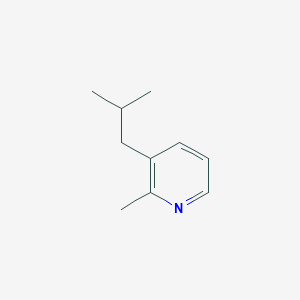
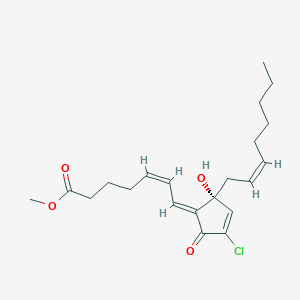
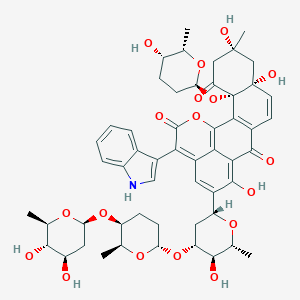
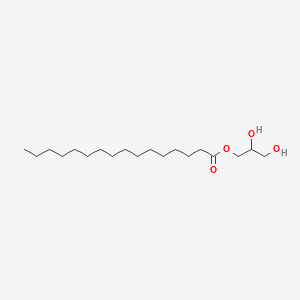
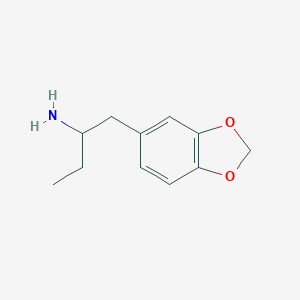
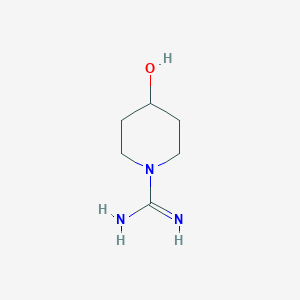
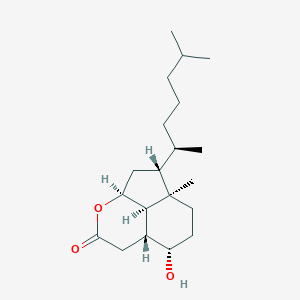
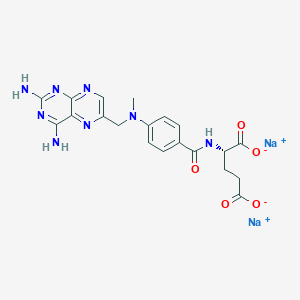
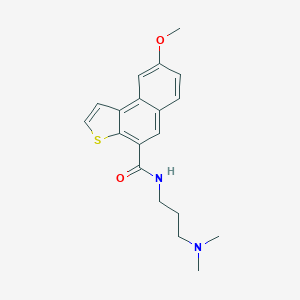
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
